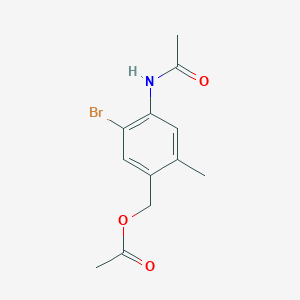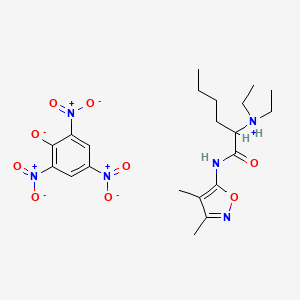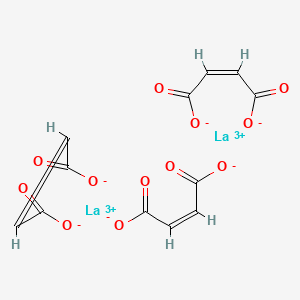
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride is a chemical compound with a complex structure It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride typically involves multiple steps. One common method includes the reduction of a precursor isoquinoline compound followed by the introduction of methoxy groups and the phenethylmethyl substituent. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler hydrocarbon derivatives.
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride
- (1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline
- 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-2-{[6-methoxy-1-(4-methoxyphenyl)methyl]isoquinoline
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride is unique due to its specific substituents and structural configuration. These features may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
63937-60-0 |
|---|---|
Molecular Formula |
C21H28ClNO2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-22-13-12-17-14-20(23-2)21(24-3)15-18(17)19(22)11-7-10-16-8-5-4-6-9-16;/h4-6,8-9,14-15,19H,7,10-13H2,1-3H3;1H |
InChI Key |
SPTATJKIYXQBEN-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CCCC3=CC=CC=C3)OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



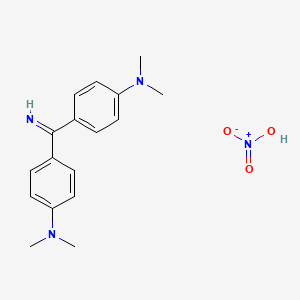
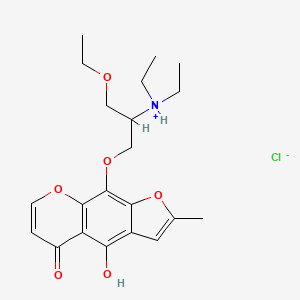
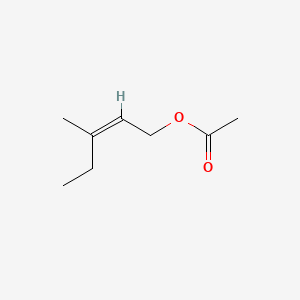
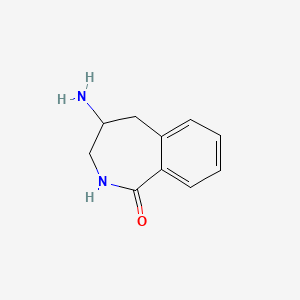
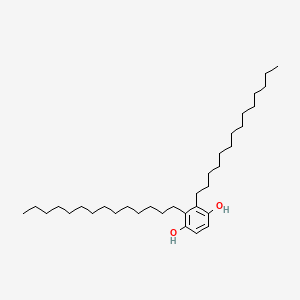

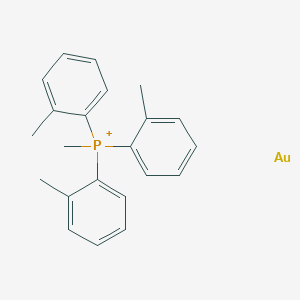
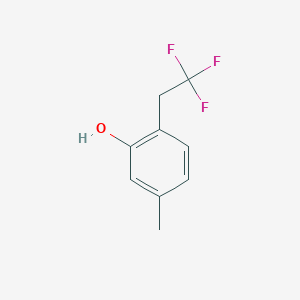
![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
